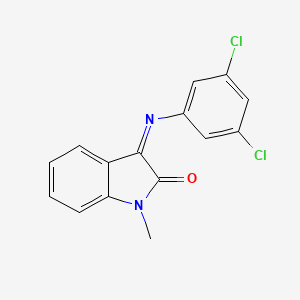

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one

CAS No.: 454178-57-5

Cat. No.: VC4227229

Molecular Formula: C15H10Cl2N2O

Molecular Weight: 305.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454178-57-5 |

|---|---|

| Molecular Formula | C15H10Cl2N2O |

| Molecular Weight | 305.16 |

| IUPAC Name | 3-(3,5-dichlorophenyl)imino-1-methylindol-2-one |

| Standard InChI | InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |

| Standard InChI Key | YWXVLIMRXPAHNA-JXAWBTAJSA-N |

| SMILES | CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1-methylindolin-2-one scaffold substituted at the C3 position with a (3,5-dichlorophenyl)imino group. The molecular formula is C₁₅H₁₀Cl₂N₂O, with a molar mass of 305.16 g/mol . Key structural attributes include:

-

Spiro-conjugation: The imino group (-N=) at C3 creates a conjugated system with the indolinone core, influencing electronic properties.

-

Chlorine substituents: The 3,5-dichlorophenyl group enhances lipophilicity and may modulate biological interactions through halogen bonding .

Physicochemical Properties

Predicted properties include:

Synthetic Methodologies

General Synthesis

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route involves:

-

Starting Material: 1-Methylindolin-2-one is activated at the C3 carbonyl group.

-

Imine Formation: Reaction with 3,5-dichloroaniline under basic conditions (e.g., KOH/MeOH) to form the Schiff base .

Table 1: Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Carbonyl Activation | NaOEt, morpholine, reflux | 85% | |

| SNAr with Aniline | KOH/MeOH, reflux, 12 h | 62–80% |

In a protocol analogous to compound 1k (E)-3-((2,5-dichlorophenyl)imino)-1-methylindolin-2-one , the target molecule is purified via flash chromatography (petroleum ether:ethyl acetate = 4:1) and isolated as a yellow solid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance (NMR)

-

δ 3.27 ppm (s, 3H): Methyl group at N1.

-

δ 6.52–7.37 ppm (m, 4H): Aromatic protons from dichlorophenyl and indole.

-

No exchangeable protons: Confirms complete iminization.

-

δ 167.5 ppm: Indolinone carbonyl.

-

δ 126–134 ppm: Aromatic carbons with deshielding at C3' and C5' due to chlorine.

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume